Anteisopentadecanoic Acid

Description

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Methyl Myristic Acid...

12-Methyltetradecanoic acid has been reported in Streptomyces manipurensis, Streptomyces, and other organisms with data available.

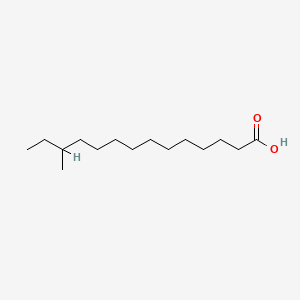

12-Methyltetradecanoic Acid is a branched-chain saturated fatty acid that is comprised of tetradecanoic acid with a methyl group on the carbon in the twelfth position.

Properties

IUPAC Name |

12-methyltetradecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLJLHAPJBUBNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970381 |

Source

|

| Record name | 12-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5502-94-3 |

Source

|

| Record name | Anteisopentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aseanostatin P5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-Methyltetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MYRISTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0OL0Z8US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the biological significance of anteisopentadecanoic acid?

An In-Depth Technical Guide to the Biological Significance of Anteisopentadecanoic Acid (a15:0)

Authored by a Senior Application Scientist

Foreword: Beyond a Simple Saturated Fat

For decades, the narrative surrounding saturated fats has been one of broad condemnation. However, a growing body of evidence compels us to adopt a more nuanced perspective, recognizing that not all saturated fatty acids are created equal. Within this evolving landscape, odd-chain and branched-chain fatty acids are emerging from obscurity, revealing profound and often beneficial biological roles. This guide focuses on one such molecule: anteisopentadecanoic acid (a15:0), also known as 12-methyltetradecanoic acid.[1] Initially of interest primarily to microbiologists for its role in bacterial membranes, a15:0 is now at the forefront of research in metabolic health, inflammation, and longevity. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, synthesizing our current understanding of a15:0's journey from microbial membranes to mammalian signaling pathways and its potential as a therapeutic agent.

The Molecular Identity and Provenance of a15:0

Anteisopentadecanoic acid is a 15-carbon saturated fatty acid with a methyl group on the antepenultimate (n-2) carbon. This branching distinguishes it from its straight-chain counterpart, pentadecanoic acid (C15:0), and its isomeric form, isopentadecanoic acid (i15:0), which has a methyl branch on the penultimate (n-1) carbon.

Table 1: Physicochemical Properties of Anteisopentadecanoic Acid (a15:0)

| Property | Value |

| Systematic Name | 12-Methyltetradecanoic acid |

| Common Names | Anteisopentadecanoic acid, a15:0 |

| Molecular Formula | C₁₅H₃₀O₂ |

| Molecular Weight | 242.4 g/mol |

| CAS Number | 5502-94-3 |

| Appearance | Solid at room temperature |

| Solubility | Soluble in chloroform, ethanol, ethyl ether |

Biosynthesis: A Bacterial Specialty

Unlike most fatty acids in mammals, a15:0 is not significantly synthesized endogenously. Its primary producers are bacteria.[2][3] The biosynthesis of branched-chain fatty acids like a15:0 diverges from straight-chain fatty acid synthesis at the initial priming step.[2] Instead of using acetyl-CoA as a primer, it utilizes a short, branched-chain acyl-CoA. For a15:0, this primer is 2-methylbutyryl-CoA, which is derived from the amino acid L-isoleucine.[4] This primer is then elongated by the fatty acid synthase (FAS) system through the addition of two-carbon units from malonyl-CoA.[3][5]

This bacterial origin is fundamental to its distribution in nature. a15:0 is a major constituent of the cell membranes of many bacterial species, particularly within the genus Bacillus.[6][7]

Fig 2. Overview of key molecular pathways and cellular functions modulated by a15:0.

Table 2: Summary of Key Biological Activities of a15:0 in Mammals

| Biological Activity | Key Molecular Target(s) / Mechanism | Observed Outcome(s) | References |

| Metabolic Regulation | Activates AMPK; Inhibits mTOR; Partial agonist of PPARα/δ | Improved insulin sensitivity; Lowered glucose, cholesterol, triglycerides | [8][9][10][11][12] |

| Anti-inflammatory | Inhibits JAK-STAT and NF-κB pathways | Reduced pro-inflammatory cytokines (e.g., TNFα, IL-6, MCP-1) | [9][10][13][12] |

| Mitochondrial Support | Repairs mitochondrial function; Reduces Reactive Oxygen Species (ROS) | Increased ATP production; Protection against oxidative stress | [11][14] |

| Cellular Integrity | Incorporates into lipid bilayers | Strengthens cell membranes; Reduces lipid peroxidation | [8][14] |

| Antifibrotic | Downregulation of fibrotic pathways | Attenuated liver fibrosis in preclinical models | [8][9][11] |

| Antimicrobial | Growth inhibition of pathogenic bacteria and fungi | Broad antimicrobial effects | [8][15][16] |

Role in Human Health and Disease

The diverse molecular activities of a15:0 translate into significant associations with human health, positioning it as a key nutrient for preventing and managing chronic diseases.

Cardiometabolic Health

A compelling body of epidemiological evidence links higher circulating levels of a15:0 with improved cardiometabolic health.

-

Type 2 Diabetes (T2D): Multiple large prospective studies have shown that individuals with higher plasma concentrations of a15:0 have a significantly lower risk of developing T2D. [8][17]This is consistent with its mechanistic roles in improving insulin sensitivity and glucose metabolism. [10][17]* Cardiovascular Disease (CVD): Higher a15:0 levels are associated with a lower incidence of CVD and heart failure. [9][17][18]A meta-analysis found that individuals in the highest quintile of C15:0 levels experienced 12-25% fewer cardiovascular events. [17]These benefits are likely mediated by its anti-inflammatory effects and its ability to improve lipid profiles, including lowering total cholesterol and triglycerides. [12][17]* Metabolic Syndrome: Given its positive impacts on glucose control, blood pressure, and lipid levels, a15:0 is inversely correlated with the prevalence of metabolic syndrome. [19][13]Clinical trials are underway to investigate a15:0 supplementation as a strategy to reduce the risk of metabolic syndrome. [18][20]

Liver Health

The liver is a central hub for fatty acid metabolism, and a15:0 demonstrates protective effects against metabolic liver disease. In preclinical models of nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH), supplementation with a15:0 has been shown to reduce liver fat accumulation (steatosis), inflammation, and fibrosis. [8][9][13]This is supported by human studies where higher serum a15:0 is associated with lower liver fat content. [18]

Longevity and Cellular Aging

Intriguingly, the signaling pathways modulated by a15:0—specifically the activation of AMPK and inhibition of mTOR—are core components of longevity pathways. [8][10]These are the same pathways targeted by leading longevity-enhancing compounds like metformin (AMPK activator) and rapamycin (mTOR inhibitor). [8][12][21]Comparative cell-based studies have shown that a15:0 shares a remarkable number of clinically relevant activities with rapamycin, including anti-inflammatory, antifibrotic, and anticancer effects, suggesting it may play a role in promoting a healthy lifespan. [12][21][22]

Table 3: Comparison of Shared Activities of a15:0 and Rapamycin at Optimal Doses

| Shared Activity | a15:0 (17 µM) | Rapamycin (9 µM) | Implication for Healthspan |

| Anti-inflammatory | ✓ | ✓ | Reduces chronic low-grade inflammation associated with aging. |

| Antifibrotic | ✓ | ✓ | Protects against age-related tissue scarring and dysfunction. |

| Anticancer | ✓ | ✓ | Inhibits proliferation of cancer cells. |

| Immunomodulatory | ✓ | ✓ | Balances immune responses to prevent autoimmune and inflammatory conditions. |

| Data synthesized from cell-based molecular phenotyping assays. | |||

| [12][21][22] |

Applications in Research and Drug Development

The unique biological profile of a15:0 presents several opportunities for therapeutic and research applications.

a15:0 as a Biomarker

Because it is primarily derived from the diet, circulating a15:0 levels serve as a reliable objective biomarker for the intake of dairy fat. [23][24]This is invaluable for nutritional epidemiology, allowing researchers to move beyond less accurate self-reported dietary data to assess the impact of dairy consumption on health outcomes. [23]

Therapeutic Supplementation

The strong association between higher a15:0 levels and better health outcomes, coupled with declining population-wide intake, has led to the development of a15:0 as a nutritional supplement. [18][22]Pure, odd-chain saturated fatty acids like a15:0 are being investigated for their potential to manage metabolic and inflammatory conditions. [18][25]

Drug Delivery Systems

In pharmaceutical development, the physicochemical properties of fatty acids are leveraged for drug delivery. Pentadecanoic acid is being explored for the formulation of lipid-based drug carriers, such as liposomes and solid lipid nanoparticles. [29]These systems can improve the solubility, stability, and bioavailability of therapeutic agents, and the inclusion of a bioactive lipid like a15:0 could offer synergistic benefits. [29]

Methodologies for the Analysis of a15:0

Accurate quantification of a15:0 in biological matrices is critical for both basic research and clinical studies. The gold-standard technique is gas chromatography coupled with mass spectrometry (GC-MS) following lipid extraction and derivatization.

Sources

- 1. PlantFAdb: ai-15:0; Tetradecanoic acid, 12-methyl-; (?)-12-Methyltetradecanoic acid; 12-Methylmyristic acid; 12-Methyltetradecanoic acid; Anteiso-C15:0; Anteisopentadecanoic acid; C15-Anteiso acid; Sarcinic acid; a15:0; a15:0 (anteisotetradecanoic acid); ai-Pentadecanoic acid [fatplants.net]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 12. mdpi.com [mdpi.com]

- 13. droracle.ai [droracle.ai]

- 14. fatty15.com [fatty15.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nutritionaloutlook.com [nutritionaloutlook.com]

- 19. fatty15.com [fatty15.com]

- 20. nutritionaloutlook.com [nutritionaloutlook.com]

- 21. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds (2023) | Stephanie Venn‐Watson | 2 Citations [scispace.com]

- 22. preprints.org [preprints.org]

- 23. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. droracle.ai [droracle.ai]

Role of anteisopentadecanoic acid in bacterial cell membranes.

An In-depth Technical Guide on the Role of Anteisopentadecanoic Acid in Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anteisopentadecanoic acid (aiC15:0) is a branched-chain fatty acid (BCFA) that plays a pivotal role in the physiology and survival of numerous bacterial species. As a major constituent of the cell membrane, its unique anteiso branching structure imparts critical properties that influence membrane fluidity, permeability, and the organism's ability to adapt to diverse and often harsh environmental conditions. This technical guide provides a comprehensive overview of the biosynthesis, function, and significance of aiC15:0 in bacterial cell membranes. We will delve into the enzymatic pathways responsible for its synthesis, its profound impact on the biophysical properties of the membrane, and its role in bacterial stress response and pathogenesis. Furthermore, this guide will detail established experimental methodologies for the analysis of aiC15:0 and other bacterial fatty acids, and explore the potential of its biosynthetic pathway as a novel target for antimicrobial drug development.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

Unlike eukaryotes, which predominantly utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria incorporate branched-chain fatty acids (BCFAs) into their membrane phospholipids.[1][2][3] BCFAs are characterized by one or more methyl branches along the acyl chain. The two primary types are the iso series, with a methyl group on the penultimate carbon, and the anteiso series, with a methyl group on the antepenultimate carbon.[3]

Anteisopentadecanoic acid (aiC15:0) is a 15-carbon fatty acid with a methyl group at the C-12 position. This seemingly subtle structural feature has profound consequences for the physical properties of the bacterial cell membrane. The presence of the methyl branch disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity and lowering the phase transition temperature.[4] This is particularly crucial for bacteria that inhabit environments with fluctuating temperatures.[5][6]

Biosynthesis of Anteisopentadecanoic Acid

The synthesis of aiC15:0 and other anteiso-BCFAs diverges from the straight-chain fatty acid synthesis pathway at the initial priming step. The biosynthesis is intricately linked to the catabolism of branched-chain amino acids, specifically L-isoleucine.[7][8]

The key steps in the biosynthesis of aiC15:0 are as follows:

-

Transamination of L-isoleucine: The pathway is initiated by the action of a branched-chain amino acid transaminase (BCAT), which converts L-isoleucine to α-keto-β-methylvalerate.[8]

-

Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex (BCKAD) to form 2-methylbutyryl-CoA.[7][8]

-

Primer for Fatty Acid Synthesis: 2-methylbutyryl-CoA serves as the specific primer for the fatty acid synthase II (FASII) system in the synthesis of all odd-numbered anteiso-BCFAs, including aiC15:0.[7][8]

-

Elongation: The FASII system sequentially adds two-carbon units from malonyl-ACP to the 2-methylbutyryl-CoA primer, ultimately leading to the formation of aiC15:0-ACP.

-

Incorporation into Phospholipids: The newly synthesized fatty acid is then transferred to glycerol-3-phosphate to form phospholipids, which are subsequently incorporated into the cell membrane.

Diagram: Biosynthetic Pathway of Anteisopentadecanoic Acid (aiC15:0)

Caption: Biosynthesis of aiC15:0 from L-isoleucine.

The Functional Role of aiC15:0 in the Bacterial Cell Membrane

The incorporation of aiC15:0 into membrane phospholipids has a significant impact on the biophysical properties of the bacterial cell membrane.

Modulation of Membrane Fluidity

The primary function of aiC15:0 is to increase membrane fluidity.[1][2][3] The methyl branch in the anteiso position creates a kink in the acyl chain, which disrupts the ordered packing of the phospholipid tails.[4] This steric hindrance prevents the fatty acid chains from aligning closely, leading to a more disordered and fluid membrane state. Anteiso-fatty acids are more effective at fluidizing the membrane compared to their iso- counterparts.[3]

This property is critical for bacteria to maintain optimal membrane function across a range of temperatures. At low temperatures, membranes tend to become more rigid. An increase in the proportion of aiC15:0 and other BCFAs counteracts this effect, ensuring the membrane remains in a liquid-crystalline phase necessary for the function of membrane-bound proteins and transport processes.[5][6]

Adaptation to Environmental Stress

Bacteria dynamically remodel their membrane fatty acid composition in response to environmental cues.[9][10][11] Temperature is a key factor influencing the ratio of different fatty acids. For instance, the foodborne pathogen Listeria monocytogenes significantly increases its content of anteiso-C15:0 when grown at low temperatures, a crucial adaptation for its survival and growth in refrigerated foods.[5][6]

The regulation of the anteiso- to iso-BCFA ratio is a key mechanism for homeoviscous adaptation, the process by which organisms maintain a constant membrane fluidity despite changes in temperature.[12]

Influence on Membrane Permeability and Integrity

While increasing fluidity, the presence of aiC15:0 also influences the permeability barrier of the membrane. The less ordered packing of the acyl chains can lead to a slight increase in the permeability of the membrane to small molecules. However, the overall integrity of the membrane is maintained, and this altered permeability can be physiologically relevant for nutrient uptake and signaling.

Experimental Analysis of Anteisopentadecanoic Acid

The analysis of bacterial fatty acid composition is a cornerstone for understanding membrane biology and is also a valuable tool in microbial taxonomy.[13] The standard method for this analysis is gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs).[14][15][16]

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the key steps for the analysis of bacterial fatty acid profiles.

1. Bacterial Culture and Harvest:

- Cultivate the bacterial strain of interest under controlled conditions (e.g., specific temperature, growth medium).[15]

- Harvest the cells in the mid-exponential or stationary phase of growth by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

2. Saponification and Methylation:

- Resuspend the cell pellet in a strong base (e.g., methanolic NaOH) and heat to saponify the lipids, releasing the fatty acids from the phospholipids.

- Add a methylation reagent (e.g., methanolic HCl or boron trifluoride in methanol) and heat to convert the free fatty acids into their volatile methyl esters (FAMEs).[17]

3. Extraction:

- Extract the FAMEs from the aqueous phase using an organic solvent (e.g., a mixture of hexane and methyl tert-butyl ether).

- Wash the organic phase with a dilute base to remove any remaining acidic components.

- Transfer the organic phase containing the FAMEs to a clean vial.

4. GC-MS Analysis:

- Inject the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a phenyl methyl silicone fused silica column).[15]

- The FAMEs are separated based on their boiling points and polarity.

- The separated FAMEs are then introduced into a mass spectrometer for identification based on their mass spectra.

- Quantification is achieved by comparing the peak areas of the individual FAMEs to those of known standards.

Diagram: Experimental Workflow for FAME Analysis

Caption: Workflow for the analysis of bacterial fatty acids by GC-MS.

Implications for Drug Development

The bacterial fatty acid biosynthesis pathway (FASII) is fundamentally different from the type I fatty acid synthase (FASI) system found in mammals. This difference makes the FASII pathway an attractive target for the development of novel antibacterial agents with high selectivity.[18][19]

Inhibitors targeting the enzymes involved in the synthesis of BCFAs, including the BCKAD complex and specific condensing enzymes of the FASII system, could disrupt membrane biogenesis and compromise bacterial viability. Such compounds could be particularly effective against pathogens that rely heavily on BCFAs for survival in specific host environments.

However, it is important to note that some bacteria can incorporate exogenous fatty acids from their environment, which could potentially bypass the effects of FASII inhibitors.[20][21] Therefore, a thorough understanding of the pathogen's fatty acid metabolism in the context of the host environment is crucial for the successful development of FASII-targeted antimicrobials.

Conclusion

Anteisopentadecanoic acid is a key component of the cell membrane in many bacterial species, playing a critical role in maintaining membrane fluidity and enabling adaptation to environmental stresses. Its biosynthesis is directly linked to amino acid metabolism, highlighting the intricate connections between different metabolic pathways in bacteria. The unique properties conferred by aiC15:0 underscore the importance of lipid diversity in microbial physiology. A comprehensive understanding of the role and synthesis of aiC15:0 and other BCFAs provides valuable insights for microbial taxonomy, physiology, and the development of novel antimicrobial strategies targeting the bacterial fatty acid biosynthesis pathway.

References

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. ASM Journals. [Link]

-

Mostofian, B., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. The Journal of Physical Chemistry B, 123(27), 5814-5821. [Link]

-

Mostofian, B., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. ACS Publications. [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. ASM Journals. [Link]

-

ResearchGate. (n.d.). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes. [Link]

-

Tocheva, E. I., et al. (2011). Production of anteiso-branched fatty acids in Escherichia coli; next generation biofuels with improved cold-flow properties. SciSpace. [Link]

-

ResearchGate. (n.d.). Branched-chain fatty acid biosynthesis in B. subtilis. [Link]

-

ResearchGate. (n.d.). Effect of unsaturation and branched chains on lipid fluidity. [Link]

-

Nickels, J. D., et al. (2017). Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria. eLife, 6, e23823. [Link]

-

Vidak, Á., et al. (2022). Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column. Molecules, 27(19), 6263. [Link]

-

MIDI, Inc. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). [Link]

-

Agilent. (n.d.). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. [Link]

-

Druilhe, A., et al. (1997). A rapid method for the determination of bacterial fatty acid composition. Letters in Applied Microbiology, 25(3), 200-204. [Link]

-

Jansson, J., et al. (2009). Metabolomics reveals metabolic biomarkers of Crohn's disease. PLoS ONE, 4(7), e6386. [Link]

-

Annous, B. A., et al. (1997). Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes. Applied and Environmental Microbiology, 63(10), 3887-3894. [Link]

-

Annous, B. A., et al. (1997). Critical Role of anteiso-C15:0 Fatty Acid in the Growth of Listeria Monocytogenes at Low Temperatures. Applied and Environmental Microbiology, 63(10), 3887-3894. [Link]

-

Zhang, Y. M., & Rock, C. O. (2008). Bacterial fatty acid biosynthesis: Targets for antibacterial drug discovery. Illinois Experts. [Link]

-

Jain, M. K. (n.d.). Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes. [Link]

-

ResearchGate. (n.d.). In vitro antimicrobial activity and fatty acid composition throughgaschromatography-massspectrometry (GC-MS) of ethanol extracts. [Link]

-

Whalen, K. E., et al. (2023). A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria. mSphere, 8(6), e00310-23. [Link]

-

Venn-Watson, S., & Butterworth, C. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(20), 4333. [Link]

-

Palmer, K. L., et al. (2012). Exogenous Fatty Acids Protect Enterococcus faecalis from Daptomycin-Induced Membrane Stress Independently of the Response Regulator LiaR. Antimicrobial Agents and Chemotherapy, 56(1), 221-227. [Link]

-

Castillo-Juárez, I., et al. (2020). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Microbiology, 11, 584. [Link]

-

Wright, H. T., & Reynolds, K. A. (2007). Antibacterial targets in fatty acid biosynthesis. Current Opinion in Microbiology, 10(5), 447-453. [Link]

-

Li, Y., et al. (2022). Multi-Omic Analysis to Characterize Metabolic Adaptation of the E. coli Lipidome in Response to Environmental Stress. Metabolites, 12(2), 163. [Link]

-

Lee, Y. S., et al. (2016). Sensitive change of iso-branched fatty acid (iso-15:0) in Bacillus pumilus PAMC 23174 in response to environmental changes. Journal of Basic Microbiology, 56(1), 84-93. [Link]

-

Morvan, C., et al. (2016). Environmental fatty acids enable emergence of infectious Staphylococcus aureus resistant to FASII-targeted antimicrobials. Nature Communications, 7, 12944. [Link]

-

Lee, Y. S., et al. (2016). Sensitive change of iso-branched fatty acid (iso-15:0) in Bacillus pumilus PAMC 23174 in response to environmental changes. ResearchGate. [Link]

-

Sanabria-Ríos, D. J., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Molecules, 26(15), 4509. [Link]

-

Li, Y., et al. (2025). Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function, 16(12), 4636-4653. [Link]

-

Li, Y., et al. (2025). Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function. [Link]

-

Zhang, Y., et al. (2023). Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis. Frontiers in Microbiology, 13, 1083971. [Link]

-

Venn-Watson, S., & Butterworth, C. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

-

Boon, J. J., et al. (1979). Significance and taxonomic value of iso and anteiso monoenoic fatty acids and branded beta-hydroxy acids in Desulfovibrio desulfuricans. Journal of Bacteriology, 138(3), 771-780. [Link]

-

Venn-Watson, S., & Schork, N. (2020). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. CABI Digital Library. [Link]

Sources

- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Multi-Omic Analysis to Characterize Metabolic Adaptation of the E. coli Lipidome in Response to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.kopri.re.kr [repository.kopri.re.kr]

- 11. researchgate.net [researchgate.net]

- 12. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. gcms.cz [gcms.cz]

- 16. agilent.com [agilent.com]

- 17. academic.oup.com [academic.oup.com]

- 18. experts.illinois.edu [experts.illinois.edu]

- 19. Antibacterial targets in fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exogenous Fatty Acids Protect Enterococcus faecalis from Daptomycin-Induced Membrane Stress Independently of the Response Regulator LiaR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Environmental fatty acids enable emergence of infectious Staphylococcus aureus resistant to FASII-targeted antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

Anteisopentadecanoic Acid (a15:0) as a Biomarker for Dairy Fat Intake

An In-Depth Technical Guide for Researchers and Scientists

Introduction

In the fields of nutritional epidemiology and metabolic research, the accurate assessment of dietary intake is paramount. Traditional methods, such as food frequency questionnaires and dietary recalls, are often hampered by recall bias and measurement error. This has spurred the search for objective biomarkers that reflect the intake of specific foods or nutrients. Anteisopentadecanoic acid (a15:0), a branched-chain saturated fatty acid, has emerged as a promising biomarker for the consumption of ruminant fat, particularly from dairy products.

This technical guide provides a comprehensive overview of a15:0 for researchers, scientists, and drug development professionals. It delves into the biochemical basis for its use as a biomarker, details the gold-standard analytical methodologies for its quantification, explores its application in research, and discusses its physiological significance and potential therapeutic implications.

Biochemical Rationale: The Link Between a15:0 and Ruminant Fat

The utility of a15:0 as a biomarker is rooted in its distinct origin and metabolic pathway. Unlike even-chain fatty acids, which are the primary products of endogenous fatty acid synthesis in humans, a15:0 is primarily derived from exogenous sources.

Primary Dietary Sources

Anteisopentadecanoic acid is synthesized by the bacteria residing in the rumen of animals like cows, sheep, and goats. Consequently, it is predominantly found in the fat of products derived from these animals.

-

Dairy Products: Full-fat milk, butter, cheese, and cream are the most significant dietary sources of a15:0.[1][2] Butter, for instance, can contain 820-880 mg of pentadecanoic acids per 100g.[3] Pentadecanoic acid constitutes approximately 1.05% of the total fatty acids in milk fat.[4]

-

Ruminant Meats: Beef and lamb also contain notable amounts of a15:0, with beef containing 310-450 mg per 100g.[2][3]

-

Other Sources: Minor quantities of a15:0 can be found in some species of fish and certain plants, but these contributions to total intake are generally low in most populations.[1][5][6][7] This is an important consideration in populations with high fish consumption, as it could confound the interpretation of a15:0 as a specific dairy biomarker.[7]

| Food Source | Typical Pentadecanoic Acid Content (per 100g) | Primary Dietary Contribution |

| Butter | 820 - 880 mg[3] | High |

| Cream | 450 mg[3] | High |

| Beef | 310 - 450 mg[3] | Moderate to High |

| Cheese (Natural) | 320 - 390 mg[3] | Moderate |

| Fish (e.g., Mackerel) | ~160 mg[3] | Low to Moderate |

| Pork Sausage | 68 mg[3] | Low |

Metabolism and Tissue Incorporation

Once consumed, a15:0 is absorbed and incorporated into various lipid pools throughout the body, making it detectable in several biological matrices. Its concentration in these tissues reflects dietary intake over different timeframes:

-

Plasma/Serum: Levels in plasma or serum phospholipids reflect relatively short-term dietary intake, on the order of days to weeks.[8][9]

-

Adipose Tissue & Erythrocytes: The concentration of a15:0 in adipose tissue and red blood cell membranes provides a more stable, long-term indicator of intake, reflecting dietary habits over months to years.[9][10]

While there is some evidence of minor endogenous production of odd-chain fatty acids, it is not considered a significant contributor to circulating a15:0 levels compared to dietary intake from ruminant sources.[2][11][12]

Correlation with Dairy Fat Intake

Numerous epidemiological studies have validated the use of a15:0 as a biomarker by demonstrating a consistent positive correlation between its concentration in blood and adipose tissue and self-reported intake of dairy fat.[8][10][13][14][15]

| Study Cohort | Biological Matrix | Correlation Coefficient (r) | Finding |

| MESA[13][14] | Plasma Phospholipids | 0.22 | Positively correlated with total dairy, cheese, and butter intake. |

| Nurses' Health Study[13] | - | 0.29 | A similar positive correlation was observed. |

| IRAS Cohort[8][16] | Serum | 0.20 | Significant correlation with total dairy intake. |

| Healthy Men (Denmark)[10] | Adipose Tissue | 0.52 | Strongest correlation observed with total dairy fat from weighed records. |

| Healthy Men (Denmark)[10] | Total Serum | 0.43 | Strong positive correlation with total dairy fat intake. |

These studies underscore that while self-reporting has limitations, a15:0 provides an objective, quantitative measure that strengthens the investigation of diet-disease relationships.

Analytical Methodology: Quantification of a15:0

The accurate and precise quantification of a15:0 in complex biological matrices is critical for its use as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is the established gold standard for fatty acid analysis due to its exceptional sensitivity, specificity, and resolving power.[17][18][19]

Workflow for a15:0 Quantification by GC-MS

The analytical process involves several key stages, from sample extraction to data analysis.

Caption: Workflow for a15:0 quantification using GC-MS.

Detailed Experimental Protocol

The following protocol outlines a standard methodology for the quantification of a15:0.

Step 1: Lipid Extraction The objective is to isolate total lipids from the aqueous biological matrix. The method of Folch et al. or Bligh & Dyer are standard procedures.

-

Homogenization: Homogenize the sample (e.g., 100 µL of plasma or 50 mg of adipose tissue) in a chloroform:methanol mixture (2:1, v/v). The addition of an internal standard (e.g., deuterated C15:0 or non-physiological C19:0) at this stage is crucial for accurate quantification.[18][20][21]

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. Vortex thoroughly and centrifuge.

-

Collection: Carefully collect the lower organic layer (containing lipids) into a clean tube. Dry the solvent under a stream of nitrogen.

Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) To enable analysis by GC, the polar carboxyl groups of fatty acids must be converted into more volatile, non-polar esters.[18]

-

Reagent Addition: Add a methylation agent, such as 14% Boron Trifluoride (BF3) in methanol, to the dried lipid extract.

-

Incubation: Seal the tube and heat at 100°C for 30-60 minutes to allow the transesterification reaction to complete.

-

FAMEs Extraction: After cooling, add hexane and water. Vortex and centrifuge. The upper hexane layer, now containing the FAMEs, is transferred to a GC vial for analysis.

Step 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis The FAMEs mixture is separated and analyzed.

-

Injection: Inject 1 µL of the hexane extract into the GC-MS system.

-

Separation: Separation is achieved on a capillary column (e.g., a ZB-1 or similar non-polar column).[21] The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points.

-

Detection: As components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is commonly used, which fragments the molecules into predictable patterns, allowing for both identification and quantification.[18] For enhanced sensitivity, Selected Ion Monitoring (SIM) mode can be used to monitor specific ions characteristic of the a15:0 methyl ester.

| Parameter | Typical Setting | Rationale |

| GC System | Agilent 6890N or equivalent[21] | Robust and widely used platform. |

| Column | Zebron ZB-1 (15 m x 0.25 mm ID)[21] | Good separation for a wide range of FAMEs. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 150°C, ramp to 280°C | Gradient elution separates FAMEs by chain length and saturation. |

| MS System | - | - |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation for library matching. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and specificity for target analyte quantification. |

Applications and Clinical Significance

The ability to accurately measure a15:0 has significant implications for both epidemiological research and the exploration of novel therapeutics.

Role in Nutritional Epidemiology

Anteisopentadecanoic acid serves as an invaluable tool to circumvent the inaccuracies of self-reported dietary data.[13][14] By providing an objective measure of ruminant fat intake, researchers can more reliably investigate the associations between dairy consumption and various health outcomes, including:

-

Type 2 Diabetes: Several large prospective cohort studies have found that higher circulating levels of pentadecanoic acid are associated with a lower risk of developing type 2 diabetes.[7][8][15]

-

Cardiovascular Disease: The relationship is complex, but some studies suggest that higher plasma a15:0 is associated with a lower risk of cardiovascular and coronary heart disease.[13][14]

-

Liver Health: Higher plasma a15:0 has been inversely correlated with liver fat in children, suggesting a potential protective role against non-alcoholic fatty liver disease (NAFLD).[15]

Emerging Therapeutic and Physiological Relevance

Beyond its role as a biomarker, a15:0 (and its close relative, pentadecanoic acid C15:0) is now recognized as a bioactive lipid with direct physiological effects.[5][6] This has shifted its perception from a passive marker to an active molecule of interest for drug development.

-

Metabolic Regulation: Studies in cell models have shown that pentadecanoic acid can directly improve glucose metabolism by promoting GLUT4 translocation and stimulating glucose uptake via the activation of AMP-activated protein kinase (AMPK).[22]

-

Anti-Inflammatory and Anti-Fibrotic Effects: In human cell-based assays, C15:0 has demonstrated broad anti-inflammatory, anti-fibrotic, and anti-proliferative activities across numerous disease models.[23][24]

-

Longevity Pathways: C15:0 has been shown to activate AMPK and inhibit mTOR, two central regulators of the human longevity pathway, with activities comparable to longevity-enhancing compounds like rapamycin and metformin.[25][26][27]

This growing body of evidence suggests that some of the health benefits historically associated with dairy consumption may be directly mediated by its odd-chain fatty acid content.[28]

Caption: From dietary source to physiological impact.

Limitations and Scientific Considerations

While a15:0 is a robust biomarker, researchers must be aware of its limitations to ensure proper interpretation of data.

-

Specificity for Ruminant Fat, Not Exclusively Dairy: As a15:0 is present in both dairy and ruminant meats, it is a biomarker for total ruminant fat intake. Its specificity for dairy is highest in populations with low ruminant meat consumption.

-

Confounding from Non-Ruminant Sources: In populations with high fish intake, the contribution of a15:0 from marine sources should be considered, as it may influence circulating levels.[7]

-

Metabolic Variability: Although endogenous synthesis is generally considered low, inter-individual variations in fatty acid metabolism could potentially influence biomarker levels.[12]

-

Choice of Biological Matrix: The selection of plasma, adipose tissue, or erythrocytes must align with the research question, as each reflects a different timeframe of dietary exposure.

Conclusion and Future Directions

Anteisopentadecanoic acid (a15:0) stands as a well-validated and reliable biomarker for ruminant fat intake. Its quantification via GC-MS provides an objective tool that overcomes the inherent limitations of self-reported dietary assessment, enabling more accurate investigations into the role of dairy and ruminant fat in human health.

Furthermore, the paradigm is shifting to recognize a15:0 not just as a passive marker but as a bioactive fatty acid with significant potential to modulate key metabolic and inflammatory pathways.

Future research should focus on:

-

Controlled Intervention Studies: Randomized trials where participants are fed specific amounts and types of dairy and ruminant products are needed to further solidify the quantitative relationship between intake and biomarker levels.[13][14]

-

Elucidation of Bioactivity: Further mechanistic studies are required to fully understand the molecular pathways through which a15:0 exerts its beneficial physiological effects.

-

Methodological Standardization: Continued efforts to standardize analytical protocols across laboratories will enhance the comparability of data from different studies and cohorts.

By leveraging a15:0 as both a biomarker and a molecule of therapeutic interest, the scientific community can gain deeper insights into diet-disease relationships and uncover new avenues for promoting metabolic health.

References

-

ResolveMass Laboratories Inc. (n.d.). GCMS analysis of fatty acids. Retrieved from [Link]

-

Buczynski, M. W., Dumlao, D. S., & Dennis, E. A. (2009). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Enzymology, 463, 337–353. [Link]

-

Chromatography Today. (2017). Is GC-MS the Solution for Fatty Acid Analysis? Retrieved from [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425–2444. [Link]

-

Venn-Watson, S., & Butterworth, C. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? Scientific Reports, 10(1), 8161. [Link]

-

Hosseinian, F. S., & Oomah, B. D. (2021). Odd chain fatty acids and odd chain phenolic lipids (alkylresorcinols) are essential for diet. ResearchGate. Retrieved from [Link]

-

Armando, A. (2010). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Retrieved from [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. Retrieved from [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Semantic Scholar. Retrieved from [Link]

-

Stan, L., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]

-

Lankinen, M. A., Schwab, U. S., & Uusitupa, M. I. (2015). Biomarkers of dairy fat. The American Journal of Clinical Nutrition, 101(5), 1116. [Link]

-

Brevik, A., et al. (2005). Evaluation of the odd fatty acids 15:0 and 17:0 in serum and adipose tissue as markers of intake of milk and dairy fat. European Journal of Clinical Nutrition, 59(12), 1417-1422. [Link]

-

Myfooddata. (2024). Dietary Sources of Pentadecanoic Acid. Retrieved from [Link]

-

Djoussé, L., & Akinkuolie, A. O. (2012). Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? Journal of the American Heart Association, 1(4), e003774. [Link]

-

Djoussé, L., & Akinkuolie, A. O. (2012). Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? Harvard DASH. Retrieved from [Link]

-

Santaren, I. D., et al. (2015). Pentadecanoic acid (15:0), milk, and ischemic heart disease. ResearchGate. Retrieved from [Link]

-

Santaren, I. D., et al. (2014). Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. The American Journal of Clinical Nutrition, 100(6), 1532–1540. [Link]

-

Pimentel, G., et al. (2022). Single-marker validation results for pentadecanoic acid (C15:0) and... ResearchGate. Retrieved from [Link]

-

Kelly, D. (2024). C15:0 Pentadecanoic Acid: Dietary Sources and Supplement Options. Genetic Lifehacks. Retrieved from [Link]

-

Wojcicki, J. M., et al. (2020). Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children. eScholarship. Retrieved from [Link]

-

F. D. (2018). Biomarkers for intake of dairy fat and dairy products. ResearchGate. Retrieved from [Link]

-

Whole Food Catalog. (n.d.). Foods High in Pentadecanoic acid. Retrieved from [Link]

-

Destaillats, F., et al. (2007). Enantioselective determination of anteiso fatty acids in food samples. Analytical Chemistry, 79(12), 4557-4562. [Link]

-

Gerson, T., Shorland, F. B., & Adams, Y. (1959). Further studies on the metabolism of the (+)-anteiso-acids, (+)-12-methyltetradecanoic acid and (+)-14-methylhexadecanoic acid, in the rat. Biochemical Journal, 73(4), 594–596. [Link]

-

Barnes, J. S., et al. (2014). Methods for isolating, identifying, and quantifying anthocyanin metabolites in clinical samples. Journal of Agricultural and Food Chemistry, 62(42), 10301-10312. [Link]

-

Destaillats, F., et al. (2007). Enantioselective Determination of Anteiso Fatty Acids in Food Samples. ResearchGate. Retrieved from [Link]

-

Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. SciSpace. Retrieved from [Link]

-

Wang, Y., et al. (2021). Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. Food & Function, 12(2), 793-801. [Link]

-

Gerson, T., Shorland, F. B., Adams, Y., & Bell, M. E. (1959). Further studies on the metabolism of the (plus)-anteiso-acids, (plus)-12-methyltetradecanoic acid and (plus)-14-methyl-hexadecanoic acid, in the rat. Biochemical Journal, 73(4), 594-596. [Link]

-

FooDB. (2010). Showing Compound Pentadecanoic acid (FDB010033). Retrieved from [Link]

-

Venn-Watson, S., et al. (2025). Molecular and cellular mechanisms of pentadecanoic acid. Obesity (Silver Spring). [Link]

-

Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PubMed Central. [Link]

-

iCliniq. (2025). What are the recommendations for using pentadecanoic acid (fatty acid) as a therapeutic agent in humans? Retrieved from [Link]

-

Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLoS One, 17(5), e0268778. [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425-2444. [Link]

-

Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. Retrieved from [Link]

-

Wang, Y., et al. (2023). Developing a Quantitative Profiling Method for Detecting Free Fatty Acids in Crude Lanolin Based on Analytical Quality by Design. MDPI. Retrieved from [Link]

Sources

- 1. cimasci.com [cimasci.com]

- 2. C15:0 Pentadecanoic Acid: Dietary Sources and Supplement Options [geneticlifehacks.com]

- 3. Which foods or plants are rich in Pentadecanoic acid?_Chemicalbook [chemicalbook.com]

- 4. Showing Compound Pentadecanoic acid (FDB010033) - FooDB [foodb.ca]

- 5. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the odd fatty acids 15:0 and 17:0 in serum and adipose tissue as markers of intake of milk and dairy fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 12. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. resolvemass.ca [resolvemass.ca]

- 18. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lipidmaps.org [lipidmaps.org]

- 22. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds (2023) | Stephanie Venn‐Watson | 2 Citations [scispace.com]

- 26. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. preprints.org [preprints.org]

- 28. droracle.ai [droracle.ai]

A Technical Guide to the Microbial Biosynthesis of Anteisopentadecanoic Acid (a15:0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anteisopentadecanoic acid (a15:0), a 15-carbon anteiso-branched-chain fatty acid (BCFA), is a critical component of the cell membrane in many bacterial species, playing a pivotal role in maintaining membrane fluidity and enabling survival in diverse environmental conditions, particularly at low temperatures. Understanding its biosynthesis is not only fundamental to microbial physiology but also opens avenues for metabolic engineering to produce valuable oleochemicals and provides insights into developing novel antimicrobial strategies. This guide provides an in-depth exploration of the a15:0 biosynthetic pathway, detailing the key enzymatic steps, regulatory mechanisms, and robust experimental methodologies for its study. We delve into the molecular logic from the precursor amino acid, L-isoleucine, through the formation of the unique 2-methylbutyryl-CoA primer, to the final elongation by the fatty acid synthase complex. This document serves as a comprehensive resource, integrating established biochemical knowledge with practical, field-proven protocols and metabolic engineering strategies.

The Significance of Anteiso-Fatty Acids in Microbial Physiology

Role in Membrane Fluidity and Environmental Adaptation

Unlike the straight-chain fatty acids (SCFAs) that predominate in eukaryotes and many Gram-negative bacteria, the membranes of numerous Gram-positive bacteria are rich in BCFAs of the iso and anteiso series.[1][2][3] The methyl branch in these fatty acids disrupts the tight packing of the acyl chains in the phospholipid bilayer. This steric hindrance lowers the melting point of the membrane lipids, thereby increasing membrane fluidity.[4] This is a crucial adaptive mechanism, allowing bacteria to maintain optimal membrane function for transport and signaling processes when exposed to environmental stresses like cold shock.[4][5] In pathogens such as Listeria monocytogenes and Staphylococcus aureus, the BCFA content, including a15:0, is directly linked to their ability to survive at low temperatures and influences their virulence.[4][5]

Anteisopentadecanoic Acid (a15:0): Structure and Importance

Anteiso-fatty acids are characterized by a methyl group on the antepenultimate (third-to-last) carbon atom from the methyl end of the acyl chain. Anteisopentadecanoic acid (12-methyltetradecanoic acid) is an odd-numbered, 15-carbon fatty acid that serves as a primary example of this class. Its synthesis is initiated by a specific precursor derived from the amino acid L-isoleucine.[4][6] The prevalence of a15:0 and other BCFAs is a key chemotaxonomic marker used in the classification and identification of bacterial species.[1][7][8]

The Core Biosynthetic Pathway of Anteisopentadecanoic Acid

The de novo synthesis of BCFAs diverges from SCFA synthesis only in the initial priming step.[7][9] While SCFA synthesis typically starts with an acetyl-CoA primer, anteiso-BCFA synthesis requires a specific branched-chain acyl-CoA primer. For a15:0, this primer is 2-methylbutyryl-CoA, derived directly from the catabolism of L-isoleucine.

The Isoleucine-to-a15:0 Conversion: A Step-by-Step Mechanistic Breakdown

The pathway can be dissected into three distinct phases: Primer Formation, Initiation, and Elongation.

-

Primer Formation (Isoleucine Catabolism):

-

Step 1: Transamination. L-isoleucine is converted to its corresponding α-keto acid, (S)-α-keto-β-methylvalerate, by a Branched-Chain Amino Acid Transaminase (BCAT) , an enzyme often encoded by genes such as ilvE.[10]

-

Step 2: Oxidative Decarboxylation. The (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to form the crucial primer, 2-methylbutyryl-CoA . This irreversible reaction is catalyzed by the multi-subunit Branched-Chain α-Keto Acid Dehydrogenase (BKD) complex .[4][5][10]

-

-

Initiation (First Condensation):

-

Step 3: Condensation. The 2-methylbutyryl-CoA primer is condensed with a two-carbon extender unit, malonyl-ACP (malonyl-acyl carrier protein), to form β-keto-4-methylhexanoyl-ACP. This is the commitment step for BCFA synthesis and is catalyzed by a specialized isoform of β-Ketoacyl-ACP Synthase III (FabH) that exhibits a preference for branched-chain primers.[4][11][12]

-

-

Elongation (FASII Cycle):

-

Step 4: Iterative Elongation. The β-keto-4-methylhexanoyl-ACP enters the repetitive cycle of the Type II Fatty Acid Synthase (FASII) system.[2][13] In each cycle, the acyl chain is elongated by two carbons derived from malonyl-CoA, involving a sequence of reduction, dehydration, and a second reduction. After five such elongation cycles, the 15-carbon acyl-ACP is produced, which is then processed to yield the final product, anteisopentadecanoic acid (a15:0).

-

Caption: The biosynthetic pathway of a15:0 from L-isoleucine.

Key Enzymology and Genetic Regulation

The Initiating Steps: BCAT and the BKD Complex

The BKD complex is a critical control point.[5][14] It is a large, multi-enzyme assembly analogous to the pyruvate dehydrogenase complex, typically composed of four proteins: a dehydrogenase (E1α), a decarboxylase (E1β), a dihydrolipoamide acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3).[14] These are often encoded by a conserved operon, such as the bkd operon (lpd, bkdA1, bkdA2, bkdB) in Listeria.[5] The activity of this complex is essential; genetic inactivation of bkd genes leads to a significant reduction in BCFA content and impairs growth, especially at lower temperatures.[4]

The Commitment Step: Specificity of β-Ketoacyl-ACP Synthase III (FabH)

FabH catalyzes the first condensation reaction in fatty acid synthesis.[12] Its substrate specificity is a major determinant of the type of fatty acids produced. Bacteria that synthesize high levels of BCFAs, like Bacillus subtilis, possess FabH isoforms (e.g., bFabH2) that are specialized and show a higher affinity for branched-chain acyl-CoA primers over acetyl-CoA.[11] This enzymatic preference effectively channels the branched primers into the FASII pathway, ensuring efficient BCFA production.

The Elongation Machinery: The Type II Fatty Acid Synthase (FASII) System

The FASII system is composed of discrete, monofunctional enzymes that carry out the elongation cycles.[2] Once initiated by FabH, the growing acyl chain, tethered to an Acyl Carrier Protein (ACP), is processed by a conserved set of enzymes: β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ/A), and enoyl-ACP reductase (FabI).[15] The chain-length specificity of the final thioesterase can influence the final distribution of fatty acid products.

Transcriptional Regulation of BCFA Synthesis

The synthesis of a15:0 is tightly integrated with cellular metabolism, particularly amino acid availability. In many Gram-positive bacteria, the expression of BCAA and BCFA biosynthetic genes is controlled by global transcriptional regulators that sense the cell's nutritional status.[2] For instance, CodY represses these pathways in the presence of ample BCAAs and GTP.[2] Conversely, under nutrient-limiting conditions, these pathways are derepressed to maintain membrane synthesis. Temperature is also a key regulatory signal; a decrease in temperature often leads to the upregulation of genes involved in BCFA synthesis to increase membrane fluidity.[16]

Experimental Workflows for Studying a15:0 Biosynthesis

Validating and quantifying the a15:0 pathway requires a multi-step experimental approach, combining microbial culture, biochemical extraction, and analytical chemistry with genetic manipulation.

Caption: A generalized workflow for investigating BCFA biosynthesis.

Protocol 1: Culturing and Precursor Feeding for Enhanced a15:0 Production

Causality: Supplementing the growth medium with L-isoleucine, the direct precursor for a15:0, can bypass potential limitations in its endogenous synthesis and significantly increase the proportion of anteiso-fatty acids, providing a more robust signal for analytical detection.

-

Prepare Medium: Prepare a suitable defined or rich medium (e.g., Brain Heart Infusion for S. aureus).[14]

-

Inoculation: Inoculate the medium with the microbial strain of interest.

-

Precursor Supplementation: To a parallel culture, add a sterile solution of L-isoleucine to a final concentration of 0.1-1 mM.[4]

-

Incubation: Incubate cultures at the desired temperature. To study temperature effects, grow parallel cultures at an optimal temperature (e.g., 37°C) and a lower temperature (e.g., 12-25°C).[4]

-

Harvest: Harvest cells in the late-logarithmic or early-stationary phase by centrifugation. Wash the cell pellet with a sterile saline solution to remove media components.

Protocol 2: Total Fatty Acid Extraction and Transesterification for FAME Analysis

Causality: Gas chromatography requires volatile analytes. Fatty acids are not volatile, but their methyl esters (FAMEs) are. This protocol converts the fatty acids within the cellular lipids into FAMEs for GC-MS analysis.

-

Cell Lysis: Resuspend the washed cell pellet in a known volume of a suitable solvent like methanol.

-

Saponification: Add a strong base (e.g., 5% NaOH in 50% methanol) and heat at 100°C for 30 minutes. This hydrolyzes the ester linkages in lipids, releasing free fatty acids as sodium salts.

-

Methylation: Cool the sample and add a methylation reagent (e.g., 14% boron trifluoride in methanol) and heat again at 80°C for 10 minutes. This reaction converts the free fatty acids to their corresponding FAMEs.

-

Extraction: Cool the sample and add a non-polar solvent (e.g., hexane) and a saturated NaCl solution. Vortex vigorously. The FAMEs will partition into the upper organic (hexane) layer.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.

Protocol 3: Quantification and Identification of a15:0 by GC-MS

Causality: GC separates the FAME mixture based on volatility and column interaction, while MS fragments the individual components, producing a unique mass spectrum that acts as a chemical fingerprint for unambiguous identification.

-

Injection: Inject 1-2 µL of the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like DB-23).

-

Separation: Run a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 250°C) to separate the FAMEs by their boiling points and polarity.

-

Detection & Identification: The eluting compounds are ionized and fragmented in the mass spectrometer. Identify a15:0 FAME by its characteristic retention time and its mass spectrum, comparing it to a known standard (e.g., Bacterial Acid Methyl Ester Mix).

-

Quantification: Calculate the relative abundance of each fatty acid by integrating the area under its corresponding peak in the chromatogram.

Protocol 4: Targeted Gene Knockout to Validate Pathway Components

Causality: Deleting a gene hypothesized to be in the pathway (e.g., a component of the BKD complex) and observing a corresponding decrease or complete loss of the final product (a15:0) provides strong genetic evidence for the gene's function.

-

Construct Knockout Cassette: Using molecular cloning techniques, construct a plasmid containing flanking homologous regions of the target gene (e.g., bkdA1) surrounding a selectable marker (e.g., an antibiotic resistance gene).

-

Transformation: Introduce the knockout plasmid into the host microorganism using an appropriate method (e.g., electroporation, natural transformation).

-

Homologous Recombination: Select for transformants where a double-crossover homologous recombination event has occurred, replacing the native gene with the resistance cassette.

-

Verification: Confirm the gene deletion using PCR and/or DNA sequencing.

-

Phenotypic Analysis: Grow the confirmed knockout mutant and the wild-type strain under identical conditions. Perform FAME analysis (Protocols 4.2 & 4.3) on both strains and compare their fatty acid profiles. A significant reduction in a15:0 in the mutant validates the gene's role.[5][14]

Case Study: Metabolic Engineering of E. coli for Anteiso-Fatty Acid Production

Escherichia coli is a workhorse for metabolic engineering but naturally produces only SCFAs and unsaturated fatty acids. Engineering it to produce a15:0 serves as an excellent model for pathway reconstruction.[11][17]

Rationale and Genetic Strategies

The primary goal is to introduce a functional pathway for the synthesis of the 2-methylbutyryl-CoA primer and ensure it is efficiently utilized by the fatty acid synthesis machinery.[11][18] This involves a multi-pronged approach:

-

Introduce the Primer Synthesis Pathway: Express the bkd operon from a BCFA-producing bacterium like B. subtilis to convert α-keto acids into their acyl-CoA derivatives.

-

Introduce a Specialized FabH: Co-express a B. subtilis FabH isoform (bFabH2) that preferentially uses branched-chain primers.[11]

-

Boost Precursor Supply: Overexpress genes in the L-isoleucine biosynthetic pathway to increase the flux towards 2-methylbutyryl-CoA. This includes overexpressing thrABC (to increase threonine, a precursor) and ilvA, ilvGM, and ilvCD (to drive flux from threonine to α-keto-β-methylvalerate).[11][17]

-

Block Competing Pathways: Delete genes that divert key intermediates away from the desired pathway, such as metA (consumes a threonine precursor) and ilvB/ilvN (competes for pyruvate).[11][17]

Caption: Genetic modifications to engineer a15:0 synthesis in E. coli.

Results and Analysis: Comparative Fatty Acid Profiles

The success of the engineering effort is quantified by comparing the fatty acid profiles of the engineered strain to a control strain.

Table 1: Representative Fatty Acid Composition in Engineered vs. Control S. aureus This table is a representative summary based on data from studies involving BKD deletion, illustrating the expected shifts in fatty acid profiles.[14][19]

| Fatty Acid Type | Wild-Type Strain (% Total) | BKD-deficient Mutant (% Total) | Rationale for Change |

| Anteiso-C15:0 | ~40-50% | ~5-15% | Direct product of the BKD-dependent pathway. |

| Iso-C15:0 | ~10-15% | ~2-5% | Also requires the BKD complex for primer synthesis. |

| Total BCFAs | ~60-70% | ~25-35% | BKD is the primary, but not sole, route to BCFA primers.[10][14] |

| Total SCFAs | ~10-15% | ~50-60% | Cellular fatty acid synthesis defaults to SCFA production when BCFA primers are limited. |

Conclusion and Future Directions

The biosynthesis of anteisopentadecanoic acid is a well-defined pathway that serves as a paradigm for understanding how microorganisms adapt their membrane composition in response to environmental cues. The core enzymatic machinery, revolving around the BKD complex and a specialized FabH, is highly conserved across many bacterial species. The detailed protocols and engineering strategies outlined in this guide provide a framework for both fundamental research and applied biotechnology. Future research may focus on discovering novel regulatory networks that control BCFA synthesis, exploring the full diversity of FabH substrate specificities, and further optimizing heterologous production platforms to create customized fatty acid profiles for next-generation biofuels and specialty chemicals.[17][18]

References

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302. [Link]

-

Kaneda, T. (1967). Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species. Journal of Bacteriology, 93(3), 894–903. [Link]

-

Sun, Y., et al. (2021). An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes. Journal of Bacteriology, 203(15), e00123-21. [Link]

-

Microbiological Reviews. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews. [Link]

-

Bokinsky, G., et al. (2014). Production of Anteiso-Branched Fatty Acids in Escherichia coli, Next Generation Biofuels with Improved Cold-Flow Properties. Metabolic Engineering X Proceedings. [Link]

-

Bokinsky, G., et al. (2014). Production of anteiso-branched fatty acids in Escherichia coli; next generation biofuels with improved cold-flow properties. Metabolic Engineering, 26, 29-37. [Link]

-

Sen, S., et al. (2019). Roles of pyruvate dehydrogenase and branched-chain α-keto acid dehydrogenase in branched-chain membrane fatty acid levels and associated functions in Staphylococcus aureus. Journal of Bacteriology, 201(24), e00448-19. [Link]

-

Sen, S., et al. (2019). Roles of Pyruvate Dehydrogenase and Branched-Chain α-keto Acid Dehydrogenase in Branched-Chain Membrane Fatty Acid Levels and Associated Functions in Staphylococcus Aureus. PubMed. [Link]

-

Singh, V. K., et al. (2008). Insertional Inactivation of Branched-Chain α-Keto Acid Dehydrogenase in Staphylococcus aureus Leads to Decreased Branched-Chain Membrane Fatty Acid Content and Increased Susceptibility to Certain Stresses. Applied and Environmental Microbiology, 74(19), 5882–5890. [Link]

-

Chipman, D., et al. (2014). Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. PMC - NIH. [Link]

-

Yao, J., & Rock, C. O. (2017). Exogenous Fatty Acid Metabolism in Bacteria. PMC - NIH. [Link]

-

Wang, L., et al. (2014). Role and Regulation of Fatty Acid Biosynthesis in the Response of Shewanella piezotolerans WP3 to Different Temperatures and Pressures. ResearchGate. [Link]

-

Meades, G., et al. (2020). A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus. Journal of Biological Chemistry, 295(38), 13246–13256. [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. [Link]

-

Bokinsky, G., et al. (2014). Production of anteiso-branched fatty acids in Escherichia coli; next generation biofuels with improved cold-flow properties. PubMed. [Link]

-

Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. The Journal of Biological Chemistry, 263(34), 18386–18396. [Link]

-

ResearchGate. (n.d.). Pathways of branched chain fatty acid (BCFA) synthesis in B. subtilis. ResearchGate. [Link]

-